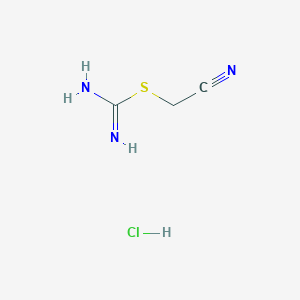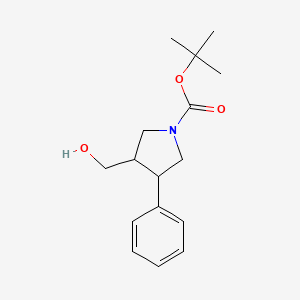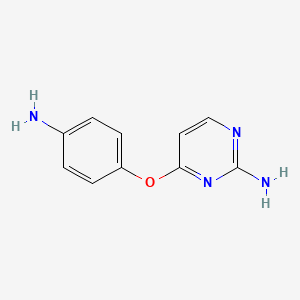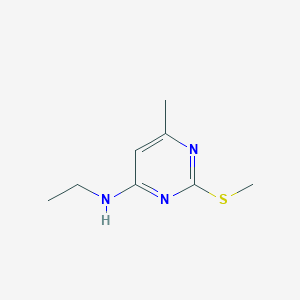
2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C₃H₅N₃S·HCl. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamimidothioic acid, cyanomethyl ester, monohydrochloride typically involves the reaction of cyanomethyl isothiocyanate with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maintain efficiency and consistency. The use of advanced purification techniques, such as crystallization and distillation, is common to achieve the required quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may produce thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism by which carbamimidothioic acid, cyanomethyl ester, monohydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological activities. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamimidothioic acid, methyl ester, monohydrochloride
- 2-methylisothiouronium chloride
- S-methylisothiouronium chloride
Uniqueness
2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride is unique due to its specific ester and cyanomethyl functional groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
59793-60-1 |
|---|---|
Molekularformel |
C3H6ClN3S |
Molekulargewicht |
151.62 g/mol |
IUPAC-Name |
cyanomethyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C3H5N3S.ClH/c4-1-2-7-3(5)6;/h2H2,(H3,5,6);1H |
InChI-Schlüssel |
YJANCUVMJQPWBU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#N)SC(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8781493.png)





![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(2-iodoethyl)-](/img/structure/B8781557.png)
